molecular formula C16H19N5O4 B2675936 1-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2034484-08-5

1-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2675936
CAS RN: 2034484-08-5
M. Wt: 345.359
InChI Key: WMIDHTPUWSNYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H19N5O4 and its molecular weight is 345.359. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research on purines, pyrimidines, and fused systems based on them reveals the reactions of dimethylpyrimido[4,5-c]pyridazine dione derivatives with ammonia or primary amines in the presence of an oxidant to give 4-amino derivatives. These reactions with secondary amines proceed with difficulty, indicating the selective reactivity of the compound's structure (Gulevskaya, Besedin, & Pozharskii, 1999).

Biological Activities and Applications

  • Novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids have been synthesized and found to be potent protoporphyrinogen oxidase (PPO) inhibitors with promising herbicidal activities. These compounds exhibit strong and broad spectrum of weed control, highlighting their potential applicability in agriculture (Wang et al., 2017).
  • A study on thieno[2,3-d]pyrimidine-2,4-dione-based protoporphyrinogen IX oxidase inhibitors used an in silico structure-guided optimization approach to design compounds with improved bioactivity. These compounds showed excellent weed control and are relatively safe on maize, providing insights into the development of new herbicides (Wang et al., 2021).

Synthesis of Related Compounds

  • Diethylamine and triethylamine have been used as sources for the dienophile component in the synthesis of various pyrimidine and pyridazine dione derivatives. These findings contribute to the understanding of the synthetic pathways for creating diverse heterocyclic compounds (Shorshnev et al., 1990).

Antioxidant and Antimicrobial Activities

  • Some pyrimidin-2,4-diones derivatives exhibit significant anti-cancer activities against various human tumor cell lines, underscoring the potential of these compounds in cancer therapy. The presence of specific substituents enhances their anti-cancer effectiveness (Singh & Paul, 2006).

properties

IUPAC Name

1-[3-oxo-3-(3-pyridazin-3-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c22-13-5-9-20(16(24)18-13)10-6-15(23)21-8-2-3-12(11-21)25-14-4-1-7-17-19-14/h1,4-5,7,9,12H,2-3,6,8,10-11H2,(H,18,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIDHTPUWSNYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione

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